Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-
Description
The exact mass of the compound Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLRILFHQDTYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403576 | |
| Record name | Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104066-09-3 | |
| Record name | Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',5'-DICHLORO-2,2-DIMETHYLPROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of N 2,5 Dichlorophenyl 2,2 Dimethylpropanamide Derivatives
Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Amide Moieties
The reactivity of the dichlorophenyl ring and the amide group towards substitution reactions is a key aspect of the chemical profile of N-(2,5-dichlorophenyl)-2,2-dimethylpropanamide.
The 2,5-dichlorophenyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. The amide group, specifically the nitrogen lone pair, can donate electron density to the aromatic ring, acting as an activating group and directing incoming electrophiles to the ortho and para positions. ucalgary.calibretexts.org However, the steric hindrance from the bulky 2,2-dimethylpropanamide moiety and the chlorine atom at the 2-position would likely favor substitution at the para-position (position 4) relative to the amide group. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require harsh conditions to proceed, with the regioselectivity being a complex interplay of electronic and steric factors.
Nucleophilic aromatic substitution on the dichlorophenyl ring is generally difficult and would necessitate the presence of strong electron-withdrawing groups ortho or para to the chlorine atoms, which are not present in this molecule. Therefore, direct displacement of the chlorine atoms by nucleophiles is not a favored reaction pathway under standard conditions.
The amide moiety itself can undergo nucleophilic attack at the carbonyl carbon. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion. youtube.comyoutube.com Reactions with strong nucleophiles under forcing conditions would be required to cleave the amide bond.
Oxidation and Reduction Chemistry of the Propanamide Framework
The oxidation and reduction chemistry of N-(2,5-dichlorophenyl)-2,2-dimethylpropanamide is centered on the amide functionality and the aromatic ring.
The amide group is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the degradation of the molecule. Anodic oxidation of N-aryl amides has been shown to occur, though the specific products would depend on the reaction conditions. researchgate.net
Reduction of the amide group to an amine is a common transformation in organic synthesis. wikipedia.orgsavemyexams.com This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). In the case of N-(2,5-dichlorophenyl)-2,2-dimethylpropanamide, this reaction would yield N-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-amine. Catalytic hydrogenation can also be employed for amide reduction, though it often requires high pressures and temperatures. wikipedia.org The dichlorophenyl ring is generally stable to these reduction conditions, although dehalogenation can sometimes occur under harsh catalytic hydrogenation.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the further functionalization of N-(2,5-dichlorophenyl)-2,2-dimethylpropanamide by forming new carbon-carbon and carbon-heteroatom bonds at the positions of the chlorine atoms. nih.govnih.govsemanticscholar.org
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a particularly versatile method. nih.govresearchgate.netnih.govyoutube.comkyushu-u.ac.jp The chlorine atoms on the aromatic ring of N-(2,5-dichlorophenyl)-2,2-dimethylpropanamide can serve as coupling partners. The relative reactivity of the two chlorine atoms in a Suzuki-Miyaura reaction would depend on the specific catalyst and reaction conditions, with potential for selective mono- or di-arylation. For instance, coupling with an arylboronic acid could introduce new aryl substituents onto the dichlorophenyl ring, leading to the synthesis of more complex derivatives.
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to replace the chlorine atoms with amino groups. chemistryviews.org The choice of ligand for the palladium catalyst is often crucial in achieving high yields and selectivity in these transformations. nih.govrsc.org
Table 1: Potential Palladium-Catalyzed Coupling Reactions of N-(2,5-Dichlorophenyl)-2,2-dimethylpropanamide
| Coupling Reaction | Reagent | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | N-(Aryl-2-chloro-5-phenyl)-2,2-dimethylpropanamide |
| Buchwald-Hartwig | Amine | N-(2-Amino-5-chlorophenyl)-2,2-dimethylpropanamide |
| Sonogashira | Terminal alkyne | N-(2-Alkynyl-5-chlorophenyl)-2,2-dimethylpropanamide |
| Heck | Alkene | N-(2-Alkenyl-5-chlorophenyl)-2,2-dimethylpropanamide |
Note: The table presents potential products of monosubstitution. The exact products and their yields would depend on the specific reaction conditions and the relative reactivity of the two chlorine atoms.
Hydrolytic Stability and Degradation Mechanisms under Controlled Conditions
The stability of the amide bond to hydrolysis is a critical aspect of the chemical properties of N-(2,5-dichlorophenyl)-2,2-dimethylpropanamide. Amides are generally stable to neutral water, but their hydrolysis can be catalyzed by acids or bases, typically requiring elevated temperatures. chemguide.co.ukpearson.comlibretexts.orgmasterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 2,5-dichloroaniline and 2,2-dimethylpropanoic acid. chemguide.co.uklibretexts.org
Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt (sodium 2,2-dimethylpropanoate if NaOH is used) and 2,5-dichloroaniline. chemguide.co.ukpearson.comlibretexts.org The rate of hydrolysis is dependent on the concentration of the acid or base and the temperature. The presence of the bulky tert-butyl group may sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to less hindered amides.
The degradation of N-aryl amides can also proceed through other pathways, such as oxidative degradation, depending on the specific environmental conditions. nih.govacs.org
Table 2: Products of Hydrolysis of N-(2,5-Dichlorophenyl)-2,2-dimethylpropanamide
| Condition | Products |
| Acidic Hydrolysis (e.g., HCl, H₂O, heat) | 2,5-Dichloroaniline and 2,2-Dimethylpropanoic acid |
| Basic Hydrolysis (e.g., NaOH, H₂O, heat) | 2,5-Dichloroaniline and Sodium 2,2-dimethylpropanoate |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group, with its nine equivalent protons, would likely produce a sharp singlet. The protons on the dichlorophenyl ring would appear as a set of multiplets in the aromatic region of the spectrum, with their chemical shifts and coupling patterns determined by their positions relative to the chloro and amide substituents. The amide proton (N-H) would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom. One would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the amide, and the six carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl Protons | Singlet | Quaternary Carbon |
| tert-Butyl Methyls | Singlet | Methyl Carbons |
| Aromatic Protons | Multiplets | Aromatic Carbons |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- would be characterized by several key absorption bands. A prominent band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the tert-butyl and aromatic groups would be observed in the 2850-3100 cm⁻¹ region. Furthermore, characteristic bands for the C-Cl bonds and the aromatic ring C=C stretching would be present in the fingerprint region. Studies on similar N-aryl amides confirm these characteristic vibrational frequencies. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C skeletal vibrations of the tert-butyl group would be expected to show strong signals in the Raman spectrum. The symmetric stretching of the C-Cl bonds would also be Raman active. High-pressure Raman studies on related compounds like acetanilide (B955) have shown how intermolecular interactions can influence the vibrational modes. aps.orgnih.gov
Interactive Data Table: Key IR and Raman Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amide) | ~3300 | Weak |
| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C=O Stretch (Amide) | 1650-1680 | 1650-1680 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
The mass spectrum of Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- would show a molecular ion peak corresponding to its molecular weight (245.03 g/mol for the most common isotopes). appchemical.com Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
The fragmentation of N-phenyl amides upon electron ionization often involves cleavage of the amide bond. rsc.orgyoutube.com Therefore, prominent fragment ions would be expected corresponding to the dichlorophenyl isocyanate radical cation or the pivaloyl cation. The fragmentation of related N-phenyl benzenesulfonamides also shows characteristic losses of functional groups. acs.orgresearchgate.net
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z | Proposed Fragment |
|---|---|
| 245/247/249 | [M]⁺ (Molecular Ion) |
| 161/163 | [Cl₂C₆H₃NH]⁺ |
| 85 | [C(CH₃)₃CO]⁺ |
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- is not publicly available, analysis of related structures can provide insights into its likely conformation.
Interactive Data Table: Predicted Crystallographic Parameters
| Parameter | Predicted Value/Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···O=C hydrogen bonds |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- would be dominated by absorptions arising from π→π* transitions within the dichlorophenyl ring. The presence of the amide group as a substituent on the aromatic ring would be expected to cause a shift in the absorption maxima compared to unsubstituted dichlorobenzene. The exact position and intensity of these absorption bands would be sensitive to the solvent polarity. The electronic spectra of aromatic compounds are well-documented and provide a basis for these predictions. bath.ac.uk
Interactive Data Table: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λ_max (nm) |
|---|---|
| π→π* (Aromatic) | ~250-290 |
Computational Chemistry and Theoretical Modeling of the Compound
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) serves as a fundamental tool for the geometric optimization and electronic structure analysis of "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-". By employing methods such as B3LYP with a 6-311++G(d,p) basis set, the equilibrium geometry of the molecule can be determined, corresponding to the minimum energy conformation. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.
DFT studies on related compounds, such as those containing a 2,5-dichlorophenyl group, have demonstrated the reliability of this method in predicting molecular geometries. For "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-", the optimized structure would reveal the spatial arrangement of the atoms, including the planarity of the amide group and the orientation of the dichlorophenyl ring relative to the propanamide backbone. The electronic structure, including the distribution of electron density and the molecular orbital energies, is also elucidated through these calculations.
Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insights
Quantum chemical calculations are pivotal in predicting reaction pathways and understanding the underlying mechanisms of chemical reactions involving "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-". For instance, ab initio studies of nucleophilic substitution reactions can be performed to identify the transition states and calculate the activation energies. These calculations help in determining the most probable reaction pathways and the feasibility of a reaction under specific conditions. By mapping the potential energy surface, researchers can gain detailed mechanistic insights into how the compound interacts with other reagents.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-". The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature.
The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-", the distribution of the HOMO and LUMO densities would indicate the most probable sites for nucleophilic and electrophilic attacks, respectively. Theoretical studies on similar aromatic amides suggest that the HOMO is often localized on the phenyl ring and the amide nitrogen, while the LUMO may be distributed over the carbonyl group and the phenyl ring.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 6.5 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution and identifying the reactive sites for electrophilic and nucleophilic interactions in "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-". The MEP map uses a color scale to represent the electrostatic potential on the electron density surface of the molecule.
Typically, regions of negative electrostatic potential (colored in shades of red) indicate areas with an excess of electrons and are susceptible to electrophilic attack. In "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-", these regions are expected to be located around the oxygen atom of the carbonyl group and the chlorine atoms. Conversely, areas of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Such regions are anticipated to be found around the hydrogen atoms of the amide group and the methyl groups. The MEP analysis thus provides a clear, visual prediction of the molecule's reactivity patterns. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis offers a detailed understanding of the intramolecular and intermolecular interactions within "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-". This method investigates the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). The stabilization energy (E(2)) associated with these interactions quantifies their strength.
For "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-", significant hyperconjugative interactions are expected. These include the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds (e.g., n(N) → π(C=O) and n(O) → σ(C-N)). Such interactions contribute to the stability of the molecule and influence its geometric and electronic properties. NBO analysis on analogous compounds has revealed the importance of these charge transfer interactions in defining the molecular structure and reactivity. researchgate.netnih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N) | π(C=O) | ~50-60 |
| LP(O) | σ(C-N) | ~20-30 |
| π(C=C)phenyl | π*(C=C)phenyl | ~15-25 |
Prediction of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties of "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-" is crucial for its potential applications in optoelectronic devices. Computational methods, particularly DFT, are employed to calculate the first-order hyperpolarizability (β₀), a key parameter that quantifies the NLO response of a molecule.
The presence of donor and acceptor groups and a π-conjugated system can lead to significant NLO properties. In "Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-", the interaction between the dichlorophenyl ring and the amide moiety can result in intramolecular charge transfer, which is a prerequisite for a high NLO response. Theoretical calculations on similar organic molecules have shown that the magnitude of hyperpolarizability is sensitive to the molecular structure and the nature of substituents. For the target compound, a moderate NLO response can be anticipated, and computational studies would provide quantitative predictions of its NLO coefficients.
Biological Activity and Mechanistic Investigations in Non Clinical Systems
Antineoplastic Investigations in Cancer Cell Lines (in vitro)7.2.1. Inhibition of Proliferation and Induction of Apoptosis MechanismsThere are no available studies that investigate the antiproliferative effects or the apoptosis-inducing capabilities of Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- in cancer cell lines.
Further research is required to elucidate the potential biological activities of this specific chemical compound.
Hormone Metabolism Research in Animal Models
Further research or access to proprietary data may be required to address the specific topics outlined for this compound.
General Enzyme and Receptor Binding Studies (e.g., COX-2 enzyme interactions)
In Vitro Studies on Specific Protein Targets (e.g., ClpP protease activation)
Significant research has been conducted on the interaction of Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-, which is also known as an Activator of Self-compartmentalized Proteases 1 (ACP1), with the bacterial ClpP protease. The caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a crucial role in bacterial proteostasis by degrading misfolded or damaged proteins.
Studies have demonstrated that Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- and other ACP1 analogs act as potent activators of the ClpP protease. This activation is a result of the small molecule binding to the ClpP complex, which induces significant conformational changes. These structural alterations lead to the dysregulation of the protease's activity, ultimately resulting in uncontrolled protein degradation and bacterial cell death. This mechanism of action has positioned ClpP as a promising target for the development of novel antibiotics.
X-ray crystallography and other structural biology techniques have been employed to elucidate the distinct conformational changes induced by ACP1s upon binding to ClpP from various bacterial species, including Neisseria meningitidis and Escherichia coli. These studies have provided a structural basis for a unified mechanism of compound-based ClpP activation.
Environmental Fate and Degradation Studies Non Ecotoxicity
Biotransformation Pathways and Metabolite Identification in Environmental Systems
There is a lack of specific studies identifying the biotransformation pathways and metabolites of Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- in environmental systems. Generally, amide-containing compounds can undergo microbial hydrolysis as a primary biotransformation step. This would involve the cleavage of the amide bond, potentially leading to the formation of 2,5-dichloroaniline and 2,2-dimethylpropanoic acid.
Further microbial degradation of these initial metabolites could then occur. 2,5-dichloroaniline, for instance, may undergo hydroxylation, ring cleavage, and subsequent mineralization to carbon dioxide, water, and inorganic chloride. The 2,2-dimethylpropanoic acid would likely be metabolized through pathways common for short-chain branched fatty acids.
It is important to emphasize that these are hypothesized pathways based on the biotransformation of other amide-containing xenobiotics. Without specific experimental data, the actual metabolites and the rates of these transformations for Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- remain unknown.
Mobility and Persistence in Soil and Water Matrices
The mobility and persistence of Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- in soil and water are yet to be empirically determined. A compound's mobility is largely influenced by its water solubility and its tendency to adsorb to soil organic matter and clay particles, often quantified by the soil organic carbon-water partitioning coefficient (Koc).
Given the presence of a dichlorinated phenyl ring and a dimethylpropanamide group, the compound is expected to have moderate to low water solubility and a tendency to sorb to soil particles. This would suggest a relatively low potential for leaching into groundwater.
The persistence of a chemical is often described by its half-life (DT50) in a particular environmental compartment. For Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-, factors influencing its persistence would include its susceptibility to microbial degradation, photodegradation, and chemical hydrolysis. In the absence of specific data, it is not possible to provide a quantitative estimate of its persistence.
Table 1: Estimated Physicochemical Properties Influencing Environmental Fate
| Property | Estimated Value/Characteristic | Implication for Environmental Fate |
| Water Solubility | Low to Moderate | Reduced mobility in water, higher potential for partitioning to sediment. |
| Soil Adsorption (Koc) | Moderate to High | Low to moderate mobility in soil, reduced leaching potential. |
| Vapor Pressure | Low | Unlikely to be a significant route of dissipation from soil or water. |
Note: These are estimated properties based on chemical structure and require experimental verification.
Photodegradation and Chemical Degradation Mechanisms
Specific studies on the photodegradation and chemical degradation of Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- have not been identified.
Photodegradation: The presence of the dichlorophenyl ring suggests that the compound may be susceptible to direct photolysis by absorbing ultraviolet radiation from sunlight. This could lead to the cleavage of the carbon-chlorine bonds or other transformations. Indirect photodegradation, mediated by reactive species such as hydroxyl radicals present in sunlit surface waters, could also contribute to its breakdown.
Chemical Degradation (Hydrolysis): The amide linkage in Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- could be susceptible to chemical hydrolysis, particularly under acidic or alkaline conditions. The rate of hydrolysis would be dependent on pH and temperature. At neutral pH, the rate of hydrolysis is expected to be slow.
Further research is necessary to elucidate the specific degradation pathways and rates for this compound under various environmental conditions.
Future Research Directions for N 2,5 Dichlorophenyl 2,2 Dimethylpropanamide
Advanced Lead Optimization through Rational Design
Future research will likely focus on the advanced lead optimization of N-(2,5-Dichlorophenyl)-2,2-dimethylpropanamide through rational design. This process involves systematically modifying the chemical structure to enhance its efficacy, selectivity, and pharmacokinetic properties. A fundamental component of this approach is the detailed analysis of Structure-Activity Relationships (SAR). nih.gov By synthesizing and testing a series of analogs, researchers can identify which parts of the molecule are crucial for its biological activity. For instance, modifications to the dichlorophenyl ring or the dimethylpropanamide side-chain could lead to significant improvements in potency and target specificity.
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling will play a pivotal role in guiding these modifications. nih.gov These techniques allow for the rapid virtual screening of numerous potential derivatives, helping to prioritize the synthesis of compounds with the highest probability of success. This in silico approach not to only accelerates the optimization process but also reduces the costs associated with extensive experimental testing.
Exploration of Novel Biological Targets in Pre-clinical Models
A significant avenue for future investigation is the exploration of novel biological targets for N-(2,5-Dichlorophenyl)-2,2-dimethylpropanamide in pre-clinical models. Given that structurally related dichlorophenyl amides have demonstrated a range of biological activities, including herbicidal, fungicidal, and insecticidal properties, it is plausible that this compound may also interact with various biological pathways. researchgate.netresearchgate.netmdpi.com
Future studies should involve screening the compound against a diverse panel of biological targets. In an agrochemical context, this could include enzymes and receptors that are essential for the survival of weeds, fungi, or insects. For example, research could investigate its potential as an inhibitor of protoporphyrinogen (B1215707) IX oxidase in plants or as a modulator of ryanodine (B192298) receptors in insects. researchgate.netmdpi.com In a pharmaceutical context, the compound could be tested against a range of human enzymes and receptors to identify any potential therapeutic applications.
Integration of Machine Learning and AI in Compound Design and SAR Prediction
In the context of this compound, ML models can be trained on data from high-throughput screening of analogous compounds to predict the biological activity of novel derivatives. This predictive power allows researchers to explore a much larger chemical space and identify promising candidates for synthesis and testing more efficiently. Furthermore, generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of next-generation compounds with superior performance.
Development of Sustainable Synthetic Routes
A critical area of future research will be the development of sustainable and environmentally friendly synthetic routes for N-(2,5-Dichlorophenyl)-2,2-dimethylpropanamide. Traditional chemical synthesis methods can often be resource-intensive and generate significant waste. Green chemistry principles will guide the development of new synthetic pathways that are more efficient, use less hazardous reagents and solvents, and minimize the environmental impact.
Research in this area may focus on the use of catalytic methods, flow chemistry, and the use of renewable starting materials. The goal is to develop a manufacturing process that is not only economically viable but also aligns with the growing demand for sustainable chemical production.
Investigation of Multi-target Activity Profiles
Finally, future research should investigate the potential for N-(2,5-Dichlorophenyl)-2,2-dimethylpropanamide to exhibit multi-target activity. In many applications, particularly in agriculture, compounds that act on multiple targets can be more effective and less prone to the development of resistance.
By screening the compound against a broad range of biological targets, it may be possible to identify secondary activities that could be beneficial. For example, a compound with both fungicidal and insecticidal properties could offer a more comprehensive solution for crop protection. mdpi.commdpi.com Understanding the multi-target profile of this compound will be crucial for defining its optimal applications and developing strategies to harness its full potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
